Cas no 1014-17-1 (N-Aminoquinoline-2-carboximidamide)

N-Aminoquinoline-2-carboximidamide is a quinoline-derived organic compound featuring both amino and carboximidamide functional groups. Its molecular structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The compound exhibits potential as a building block for bioactive molecules due to its ability to participate in diverse chemical reactions, including cyclizations and nucleophilic substitutions. Its stability under standard conditions and compatibility with common reagents enhance its utility in research and industrial applications. The presence of multiple reactive sites allows for selective modifications, enabling tailored synthesis of target molecules with precision.
N-Aminoquinoline-2-carboximidamide structure
1014-17-1 structure
Product name:N-Aminoquinoline-2-carboximidamide
CAS No:1014-17-1
MF:C10H10N4
MW:186.2132
CID:1129105
PubChem ID:14642973

N-Aminoquinoline-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinecarboximidic acid, hydrazide
    • EN300-190590
    • BAA01417
    • N'-aminoquinoline-2-carboximidamide
    • N-aminoquinoline-2-carboximidamide
    • 1014-17-1
    • SCHEMBL4903234
    • N-Aminoquinoline-2-carboximidamide
    • Inchi: InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14)
    • InChI Key: WNIZZMOQFRUDCK-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N

Computed Properties

  • Exact Mass: 186.090546g/mol
  • Monoisotopic Mass: 186.090546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 186.21g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 77.3Ų

N-Aminoquinoline-2-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-190590-0.25g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
0.25g
$212.0 2023-09-18
Enamine
EN300-190590-5g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
5g
$1240.0 2023-09-18
Enamine
EN300-190590-10.0g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
10g
$1842.0 2023-06-08
Enamine
EN300-190590-0.05g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
0.05g
$100.0 2023-09-18
A2B Chem LLC
AW13887-100mg
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
100mg
$192.00 2024-04-20
Enamine
EN300-190590-0.5g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
0.5g
$334.0 2023-09-18
A2B Chem LLC
AW13887-500mg
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
500mg
$387.00 2024-04-20
Aaron
AR01BH3F-500mg
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
500mg
$485.00 2025-02-09
Aaron
AR01BH3F-1g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
1g
$614.00 2025-02-09
Aaron
AR01BH3F-5g
N-aminoquinoline-2-carboximidamide
1014-17-1 95%
5g
$1730.00 2023-12-16

Additional information on N-Aminoquinoline-2-carboximidamide

N-Aminoquinoline-2-carboximidamide: A Comprehensive Overview

N-Aminoquinoline-2-carboximidamide, with the CAS number 1014-17-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as N-aminoquinoline, has garnered attention due to its unique structural properties and potential applications in drug design and materials science.

The molecular structure of N-aminoquinoline comprises a quinoline ring system with an amino group attached at the nitrogen atom and a carboximidamide substituent at the second position of the ring. This configuration imparts the compound with distinct electronic properties, making it a valuable substrate for various chemical reactions. Recent studies have explored its role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery.

One of the most promising areas of research involving N-aminoquinoline is its application in medicinal chemistry. Scientists have investigated its potential as a precursor for bioactive molecules, particularly in the development of anti-cancer agents. The compound's ability to form stable complexes with metal ions has led to its use in designing metallo-drugs, which are known for their high specificity and efficacy in targeting cancer cells.

In addition to its medicinal applications, N-aminoquinoline has also been studied for its role in materials science. Researchers have examined its properties as a building block for constructing functional materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials hold potential for applications in gas storage, catalysis, and sensing technologies.

The synthesis of N-aminoquinoline has been optimized through various methodologies, including nucleophilic aromatic substitution and coupling reactions. Recent advancements have focused on green chemistry approaches, aiming to reduce environmental impact while maintaining high yields and purity levels.

Furthermore, the spectroscopic properties of N-aminoquinoline have been extensively studied using techniques such as UV-vis spectroscopy and fluorescence spectroscopy. These studies have revealed that the compound exhibits strong fluorescence under certain conditions, making it a candidate for applications in optoelectronic devices and bioimaging.

In conclusion, N-Aminoquinoline-2-carboximidamide (CAS No. 1014-17-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a key player in future innovations within organic chemistry and related fields.

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